REACTION_CXSMILES
|
[C:1]([C:5]1[N:9]=[C:8]([CH2:10][C:11]([O:13]CC)=[O:12])[N:7]([CH2:16][CH2:17][O:18][CH3:19])[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[Li+].[OH-].Cl>CO>[C:1]([C:5]1[N:9]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[N:7]([CH2:16][CH2:17][O:18][CH3:19])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN(C(=N1)CC(=O)OCC)CCOC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
49.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at 30° C
|
Type
|
ADDITION
|
Details
|
Water (70 mL) was added
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with ether (3×100 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water, hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=N1)CC(=O)O)CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.54 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |